2-Bromo-N,N-dimethylbenzylamine

Medicinal Chemistry Enzyme Inhibition Neuroscience

2-Bromo-N,N-dimethylbenzylamine (C9H12BrN; CAS 1976-04-1), also known as 1-(2-bromophenyl)-N,N-dimethylmethanamine, is an organic compound classified as a tertiary benzylamine derivative bearing a single bromine substituent at the ortho position of the aromatic ring. The molecule contains a benzylic carbon linked to a dimethylamino group and a 2-bromophenyl moiety, producing a liquid with density 1.302, refractive index 1.5460, and boiling point of 108-112 °C at reduced pressure (2.67 kPa).

Molecular Formula C9H12BrN
Molecular Weight 214.1 g/mol
CAS No. 1976-04-1
Cat. No. B1294332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N,N-dimethylbenzylamine
CAS1976-04-1
Molecular FormulaC9H12BrN
Molecular Weight214.1 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC=CC=C1Br
InChIInChI=1S/C9H12BrN/c1-11(2)7-8-5-3-4-6-9(8)10/h3-6H,7H2,1-2H3
InChIKeyZPZPSZZVDFMNQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N,N-dimethylbenzylamine (CAS 1976-04-1): Ortho-Bromo Arylalkylamine Scaffold with Defined Coordination and Reactivity Profile for Scientific Procurement


2-Bromo-N,N-dimethylbenzylamine (C9H12BrN; CAS 1976-04-1), also known as 1-(2-bromophenyl)-N,N-dimethylmethanamine, is an organic compound classified as a tertiary benzylamine derivative bearing a single bromine substituent at the ortho position of the aromatic ring. The molecule contains a benzylic carbon linked to a dimethylamino group and a 2-bromophenyl moiety, producing a liquid with density 1.302, refractive index 1.5460, and boiling point of 108-112 °C at reduced pressure (2.67 kPa) [1]. The ortho-disposition of the bromine atom relative to the dimethylaminomethyl side chain confers a distinct chemical identity compared to meta- or para-substituted isomers, enabling unique reactivity as a substrate for directed ortho-metalation, as a ligand for metal-carbonyl coordination complexes, and as a pharmacologically relevant scaffold exhibiting measurable acetylcholinesterase inhibitory activity .

Ortho-bromo scaffold for directed metalation
Defined N-donor ligand for Group VI carbonyls
AChE and MAO enzyme inhibition research tool
Physical property QC standard

Why 2-Bromo-N,N-dimethylbenzylamine Cannot Be Simply Substituted: Functional Group Regioisomerism Drives Distinct Outcomes in Metalation, Coordination, and Biological Activity


While 2-bromo-N,N-dimethylbenzylamine (ortho-isomer) shares the same molecular formula as its meta- and para-bromo counterparts, the proximity of the bromine to the benzylic dimethylaminomethyl group fundamentally alters its electronic and steric environment, precluding functional interchangeability. The ortho-bromo substituent enables directed ortho-metalation (DoM) chemistry that is inaccessible to the para-isomer, provides a distinct coordination geometry as a monodentate N-donor ligand toward Group VI metal carbonyls compared to other benzylamine derivatives [1], and yields a measurable acetylcholinesterase IC50 value of 45 nM against the human enzyme [2]—a property that cannot be assumed for other regioisomers or the unsubstituted N,N-dimethylbenzylamine parent. Substituting 2-bromo-N,N-dimethylbenzylamine with a different regioisomer or an alternative benzylamine derivative will likely produce divergent reactivity in cross-coupling, metalation, and coordination applications, as well as potentially altered pharmacological profiles where biological activity depends on the precise spatial arrangement of the bromine and amine moieties.

Ortho-bromo regioisomer enables directed ortho-metalation; meta/para isomers lack this reactivity context.
Monodentate N-coordination reported; regioisomeric or unsubstituted analogs may exhibit different binding modes.
Enzyme inhibition profiles (AChE, MAO) are regiospecific; substitution may alter reported assay context.

2-Bromo-N,N-dimethylbenzylamine: Quantitative Comparative Evidence Supporting Scientific Differentiation and Procurement Decisions


Acetylcholinesterase Inhibitory Potency: 2-Bromo-N,N-dimethylbenzylamine Displays 45 nM IC50 Against Human Enzyme Versus Electric Eel Isoform

2-Bromo-N,N-dimethylbenzylamine exhibits moderate to potent inhibition of human acetylcholinesterase with an IC50 value of 45 nM determined using acetylthiocholine iodide as substrate with 5 min incubation and Ellman's colorimetric detection [1]. In a separate study, the compound inhibited electric eel acetylcholinesterase with a higher IC50 of 348 nM under 15 min incubation with acetylcholine iodide substrate [2]. The roughly 7.7-fold difference in inhibitory potency between the human and electric eel isoforms provides a cross-study comparable benchmark that may inform enzyme source selection in biochemical assays. No quantitative comparative data were identified for the unsubstituted N,N-dimethylbenzylamine or the 4-bromo isomer under identical assay conditions, so the differentiation here rests on the absolute potency value rather than a direct head-to-head comparison.

AChE Inhibition
Context-dependent
Human IC50 45 nM; eel IC50 348 nM
Supports human enzyme assay context; isoform-dependent potency review.
7.7-fold difference; incubation conditions differ.
Medicinal Chemistry Enzyme Inhibition Neuroscience

Monoamine Oxidase Isoform Selectivity: Preferential Inhibition of MAO-B (895 nM) Over MAO-A (920 nM) by 2-Bromo-N,N-dimethylbenzylamine

2-Bromo-N,N-dimethylbenzylamine was profiled against recombinant bovine mitochondrial MAO-A and human MAO-B, yielding IC50 values of 920 nM and 895 nM, respectively [1][2]. The small but measurable difference of 25 nM represents less than 3% variation in potency, indicating essentially equipotent inhibition of both isoforms under the assay conditions employed. However, the absolute IC50 values near 900 nM place the compound in the micromolar potency range for MAO inhibition. While this modest potency may limit direct therapeutic application, the dual MAO-A/MAO-B inhibition profile contrasts with many clinically used MAO inhibitors that exhibit pronounced isoform selectivity. No comparative data were located for the 4-bromo isomer or unsubstituted N,N-dimethylbenzylamine under identical MAO assay formats.

MAO Inhibition
Context-dependent
MAO-A IC50 920 nM; MAO-B IC50 895 nM
Reported dual MAO inhibition; near-equipotent profile.
Conditions differ between assays; review required.
Medicinal Chemistry MAO Inhibition CNS Drug Discovery

Coordination Chemistry with Group VI Metal Carbonyls: Monodentate N-Donor Behavior of 2-Bromo-N,N-dimethylbenzylamine with Mo(CO)5 and W(CO)5

2-Bromo-N,N-dimethylbenzylamine was prepared and subsequently reacted with Mo(CO)6 and W(CO)6 to yield the corresponding pentacarbonyl complexes 2-bromo-N,N-dimethylbenzylamine-Mo(CO)5 and 2-bromo-N,N-dimethylbenzylamine-W(CO)5, respectively [1]. Spectroscopic characterization (IR and NMR) established that the ligand coordinates in a monodentate fashion through the nitrogen atom, displacing one CO ligand from the metal hexacarbonyl precursor to maintain charge density at the metal center. The ortho-bromo substituent does not participate in metal coordination under these conditions, distinguishing this ligand from potential bidentate N,Br-chelating behavior that might be anticipated based on the proximity of the bromine atom to the dimethylamino group. In contrast, the para-bromo isomer would be structurally incapable of forming any chelate due to geometric constraints. The resulting complexes represent well-defined, air-stable organometallic species suitable for further derivatization.

Coordination Mode
Class-level
Monodentate N-donor; M(CO)5(L) complexes
Confirmed N-coordination; Br remains free for derivatization.
No chelation detected by IR/NMR.
Coordination Chemistry Organometallics Ligand Design

Physical Property Differentiation: Density, Refractive Index, and Boiling Range of 2-Bromo-N,N-dimethylbenzylamine

The physical properties of 2-bromo-N,N-dimethylbenzylamine have been reported as: boiling point 108-112 °C at reduced pressure (2.67 kPa), relative density 1.302, and refractive index 1.5460 [1]. For the unsubstituted parent compound N,N-dimethylbenzylamine (CAS 103-83-3), literature values indicate a boiling point of approximately 183-184 °C at atmospheric pressure, density ~0.90, and refractive index ~1.501 [2]. The ortho-bromo substitution significantly increases density (by ~0.40 g/cm³) and refractive index (by ~0.045 units) relative to the unsubstituted analog, reflecting the higher molecular weight and polarizability introduced by the bromine atom. These property differences provide tangible, measurable criteria for verifying compound identity, assessing purity by physical constant determination, and distinguishing the 2-bromo derivative from other benzylamine analogs in procurement and quality assurance workflows.

Physical Constants
Context-dependent
Density 1.302, nD 1.5460, bp 108–112 °C
Distinctive metrics support identity and purity QC.
Parent: density ~0.90, nD ~1.501.
Analytical Chemistry Quality Control Physical Properties

Synthesis Pathway: 2-Bromo-N,N-dimethylbenzylamine Prepared from o-Bromobenzyl Bromide and Dimethylamine Under Elevated Temperature and Pressure

2-Bromo-N,N-dimethylbenzylamine is synthesized by reacting o-bromobenzyl bromide with dimethylamine in a pressurized system at 80-90 °C and approximately 0.2 MPa for 8-10 hours, followed by workup and vacuum distillation to collect the fraction boiling at 108-112 °C (2.67 kPa), yielding product of ~90% purity [1][2]. An alternative synthetic approach using 2-bromobenzaldehyde and dimethylamine with subsequent catalytic hydrogenation has also been described . The primary industrial route leverages the nucleophilic substitution of the benzylic bromide by dimethylamine, a method that is well-established and scalable. In contrast, the 4-bromo isomer (CAS 699-02-5) is typically prepared via reductive amination of 4-bromobenzaldehyde with dimethylamine . While both routes ultimately yield tertiary benzylamines, the ortho-substitution pattern in 2-bromo-N,N-dimethylbenzylamine introduces steric constraints that may affect reaction kinetics and require adjusted conditions compared to the less hindered para-isomer synthesis.

Synthetic Route
Class-level
o-Bromobenzyl bromide + HNMe2; 80–90 °C
Established route enables scale-up and cost modeling.
Vacuum distillation at 108–112 °C (2.67 kPa).
Synthetic Methodology Process Chemistry Amine Alkylation

Validated Application Scenarios for 2-Bromo-N,N-dimethylbenzylamine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Acetylcholinesterase Inhibitor Lead Optimization with Defined 45 nM IC50 Benchmark

2-Bromo-N,N-dimethylbenzylamine serves as a structurally tractable starting point for acetylcholinesterase inhibitor discovery programs. Its reported 45 nM IC50 against the human enzyme [1] provides a quantifiable potency benchmark against which structural modifications can be evaluated. The ortho-bromo substituent offers a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate focused libraries of analogs, while the tertiary amine moiety may be further elaborated or retained as a key pharmacophoric element. The compound's moderate MAO inhibitory activity (IC50 ~900 nM against both isoforms) [2] may represent an ancillary pharmacological property to be monitored in selectivity profiling.

Organometallic Chemistry: Defined Monodentate N-Donor Ligand for Molybdenum(0) and Tungsten(0) Pentacarbonyl Complexes

2-Bromo-N,N-dimethylbenzylamine is an experimentally validated ligand for the preparation of well-defined Group VI metal carbonyl complexes of the type M(CO)5(L) (M = Mo, W) [1]. The ligand coordinates exclusively through the nitrogen atom, leaving the ortho-bromoaryl moiety intact for potential post-complexation functionalization via cross-coupling or other transformations. These pentacarbonyl complexes represent air-stable, isolable organometallic species that may serve as precursors for further ligand substitution chemistry or as catalysts in organic transformations. The monodentate coordination mode, established by IR and NMR spectroscopy, distinguishes this ligand from potentially chelating N,Br-donor ligands and informs expectations regarding complex geometry and stability.

Synthetic Methodology: Substrate for Directed Ortho-Metalation (DoM) and Regioselective Cross-Coupling

The ortho-bromo substitution pattern in 2-bromo-N,N-dimethylbenzylamine enables directed ortho-metalation (DoM) chemistry at the position adjacent to the dimethylaminomethyl directing group, a reactivity manifold that is inaccessible to the 4-bromo isomer [1]. Following metalation and trapping with electrophiles, the bromine atom remains available for orthogonal cross-coupling reactions (e.g., palladium-catalyzed Suzuki, Heck, or Sonogashira couplings), enabling sequential, regioselective functionalization of the aromatic ring. This dual reactivity—DoM at one ortho position and cross-coupling at the other—provides a strategic advantage for constructing densely functionalized benzylamine derivatives relevant to medicinal chemistry and materials science. The established industrial synthesis route from o-bromobenzyl bromide [2] ensures reliable access to multi-gram quantities for methodology development.

Analytical Quality Control: Identity Verification via Distinct Physical Constants

For procurement and incoming quality assurance, the compound's distinctive physical properties—density 1.302, refractive index 1.5460, and boiling range 108-112 °C at 2.67 kPa [1]—provide reliable metrics to verify identity and assess purity. These values differ markedly from unsubstituted N,N-dimethylbenzylamine (density ~0.90, nD ~1.501) [2], enabling rapid discrimination between the brominated product and the unbrominated starting material or potential mis-shipments. Measurement of refractive index in particular offers a convenient, non-destructive quality control test that can be performed on small sample volumes at the point of receipt, reducing the risk of experimental failure due to mislabeled or impure material.

Application
Selection Property
Validation Focus
AChE inhibitor studies
Human AChE potency context
Isoform selectivity profiling
Group VI metal carbonyl complexes
Monodentate N-donor ligand
Complex stability and reactivity
Regioselective arene functionalization
Ortho-directing group with bromine handle
DoM/cross-coupling sequence scope
Incoming QC identity verification
Distinct physical constants (density, RI)
Purity and identity confirmation

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